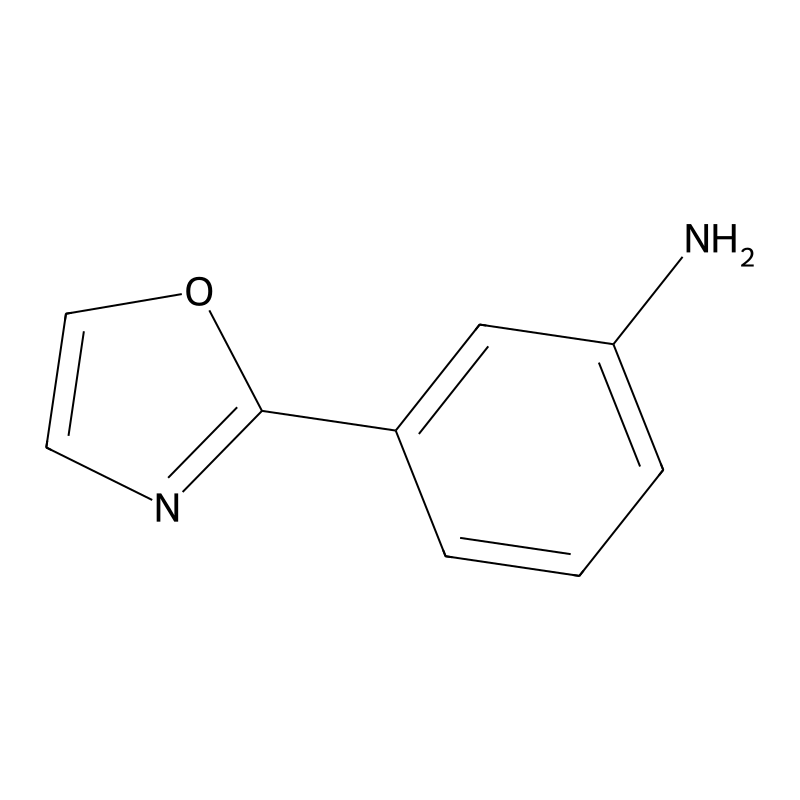

3-(Oxazol-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the aniline group suggests 3-(1,3-Oxazol-2-yl)aniline could be a useful intermediate in the synthesis of more complex organic molecules. The oxazole ring itself is a common heterocycle found in various bioactive molecules and pharmaceuticals [].

Material Science

Aromatic amines with heterocyclic rings can be explored for their potential applications in material science. The combination of aromatic and heterocyclic moieties can influence properties like conductivity, fluorescence, and self-assembly, making them interesting candidates for organic electronics or functional materials [].

Medicinal Chemistry

Further research is needed to determine if 3-(1,3-Oxazol-2-yl)aniline possesses any inherent biological activity. The oxazole ring is present in several FDA-approved drugs, and the aniline group can be a versatile pharmacophore for medicinal chemists [, ].

3-(Oxazol-2-yl)aniline is an organic compound characterized by the presence of an oxazole ring and an aniline moiety. Its molecular formula is , and it features a unique structure that combines the properties of both the oxazole and aniline functional groups. This compound has garnered attention due to its potential applications in various fields, including materials science, medicinal chemistry, and corrosion inhibition.

The chemical reactivity of 3-(oxazol-2-yl)aniline is notable for its participation in a variety of organic transformations:

- Oxidation: This compound can be oxidized to yield corresponding oxazole derivatives.

- Reduction: Reduction reactions can modify the oxazole ring to introduce different functional groups.

- Substitution: The aniline portion allows for electrophilic aromatic substitution, enabling the introduction of various substituents onto the aromatic ring.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions.

3-(Oxazol-2-yl)aniline exhibits significant biological activity. It has been studied for its interactions with various enzymes, such as prostaglandin H2 synthase and trypsin, demonstrating good binding affinity in molecular docking studies. Its biochemical properties suggest that it can influence cellular processes, including gene expression and metabolism. In anti-inflammatory studies, derivatives of this compound have shown efficacy in membrane stabilization and proteinase inhibition .

The synthesis of 3-(oxazol-2-yl)aniline typically involves cyclization reactions of suitable precursors. One common method is the reaction of aryl nitriles with ethanolamine in the presence of a catalyst such as ruthenium(II). Reaction conditions often include heating under solvent-free conditions to enhance yield and purity. Alternative synthetic routes may also be explored depending on desired functionalization .

General Synthetic Procedure- Combine aryl nitrile (1 mM) with ethanolamine (3 mM) and a catalyst (4 M%).

- Stir the mixture at elevated temperatures (approximately 90 °C) for several hours.

- After completion, cool the mixture and filter to remove catalyst residues.

- Purify the resulting product through column chromatography using appropriate solvents .

3-(Oxazol-2-yl)aniline has diverse applications:

- Corrosion Inhibition: It has been investigated as a corrosion inhibitor for mild steel in acidic environments, demonstrating effective protection through adsorption mechanisms.

- Pharmaceuticals: The compound's biological activity makes it a candidate for developing new therapeutic agents targeting inflammation and other diseases.

- Materials Science: Its unique chemical properties allow for potential use in creating advanced materials with specific functionalities .

Studies have focused on the interaction of 3-(oxazol-2-yl)aniline with metal surfaces and biological molecules. In corrosion studies, it was found to form protective layers on metal surfaces through both physical and chemical adsorption mechanisms. The effectiveness of this compound as a corrosion inhibitor varies with concentration and temperature, indicating complex interactions that can be optimized for practical applications .

Several compounds share structural similarities with 3-(oxazol-2-yl)aniline:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(Benzo[d]oxazol-2-yl)aniline | Contains a benzoxazole ring | Enhanced stability due to aromaticity |

| 2-(1,2,4-Oxadiazol-5-yl)aniline | Features an oxadiazole ring | Different reactivity patterns |

| 4-(Oxazol-2-yl)aniline | Oxazole ring attached at the para position | Variations in electronic properties |

| 3-(1,3-Oxazol-5-yl)aniline | Similar oxazole structure but differs in position | Potentially different biological activities |

Uniqueness

The uniqueness of 3-(oxazol-2-yl)aniline lies in its specific combination of the oxazole ring and aniline moiety. This structural arrangement imparts distinct chemical reactivity and potential applications that differ from those of similar compounds, particularly in terms of biological activity and corrosion inhibition efficacy .

Origins of Oxazole Chemistry

The foundation for understanding 3-(oxazol-2-yl)aniline lies in the broader history of oxazole chemistry. Oxazole itself was first synthesized in 1887 by Hantzsch, while Emil Fischer’s 1896 development of the Fischer oxazole synthesis enabled the production of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. These methods laid the groundwork for later derivatization, including the introduction of aniline groups.

Emergence of 3-(Oxazol-2-yl)aniline

While early 20th-century research focused on simpler oxazoles, the specific synthesis of 3-(oxazol-2-yl)aniline emerged in the late 20th century alongside advances in heterocyclic coupling reactions. The compound’s first documented appearance in PubChem dates to 2007, reflecting its adoption as a reagent in high-throughput screening and pharmaceutical research. Modern synthetic routes, such as palladium-catalyzed cross-couplings and cyclodehydration strategies, have streamlined its production.

Structural Elucidation

X-ray Crystallographic Analysis

The crystal structure determination of 3-(Oxazol-2-yl)aniline has not been directly reported in the scientific literature. However, structural insights can be extrapolated from closely related heterocyclic compounds containing both oxazole and aniline moieties. X-ray crystallographic studies of analogous compounds, particularly 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, reveal fundamental structural characteristics applicable to the target compound [1].

The molecular architecture of related oxazole-aniline systems demonstrates a planar or near-planar conformation with minimal deviation from coplanarity. In the case of 2-(1,3,4-oxadiazol-2-yl)aniline, two crystallographically independent molecules exhibit root mean square deviations of 0.051 and 0.062 Å from their respective least-squares planes [1]. The maximum atomic deviations occur at the oxygen atoms of the heterocyclic rings, measuring 0.094(1) and 0.103(1) Å respectively [1].

Comparative crystallographic data from related heterocyclic systems indicate that oxazole-containing compounds typically crystallize in monoclinic crystal systems. For instance, 2,5-diphenyl-1,3,4-oxadiazole crystallizes in the P2₁/c space group with unit cell parameters: a = 5.203(2) Å, b = 18.143(6) Å, c = 12.184(4) Å, β = 93.24(3)°, and V = 1148.3(7) ų [2]. The calculated density for this compound is 1.285 g/cm³ [2]. Similarly, 2,5-di-2-furyl-1,3,4-oxadiazole exhibits monoclinic symmetry (P2₁/n space group) with parameters: a = 5.789(2) Å, b = 10.630(4) Å, c = 14.911(5) Å, β = 96.44(2)°, V = 911.9(5) ų, and a density of 1.473 g/cm³ [2].

The dihedral angles between aromatic rings in these heterocyclic systems are typically small, generally less than 10 degrees, indicating extensive π-conjugation between the heterocyclic and aromatic components [2]. This structural feature suggests that 3-(Oxazol-2-yl)aniline likely adopts a similar planar configuration optimizing orbital overlap between the oxazole ring and the benzene ring of the aniline moiety.

Tautomeric Forms and Resonance Structures

The electronic structure of 3-(Oxazol-2-yl)aniline is characterized by multiple resonance contributors that significantly influence its chemical properties and reactivity. The compound exhibits tautomeric equilibria involving both the oxazole ring and the aniline nitrogen, creating a complex electronic system with delocalized charge distribution [3].

The primary resonance forms of 3-(Oxazol-2-yl)aniline involve electron delocalization between the aniline amino group and the benzene ring, as well as between the oxazole nitrogen and oxygen atoms. The aniline portion contributes four major resonance structures where the lone pair electrons on the amino nitrogen participate in conjugation with the aromatic π-system [4]. This delocalization reduces the electron density on the amino nitrogen, thereby decreasing the basicity compared to aliphatic amines [4].

The oxazole ring system contributes additional resonance stabilization through the interaction of the nitrogen lone pair with the π-system of the five-membered ring. The oxazole moiety can exist in different tautomeric forms, with the most stable form featuring the nitrogen at position 3 and oxygen at position 1 [3]. This arrangement maximizes aromaticity while maintaining optimal bond lengths and angles.

The electron-withdrawing nature of the oxazole ring significantly affects the electron density distribution in the aniline portion. The heterocyclic nitrogen acts as an electron-accepting center, creating a polarized system where electron density flows from the aniline amino group through the benzene ring toward the oxazole moiety. This electronic arrangement is responsible for the modified basicity and spectroscopic properties observed in the compound.

Quantum chemical calculations on related systems suggest that the energy barrier for tautomeric interconversion is relatively high, indicating that the most stable tautomeric form predominates under normal conditions [3]. The planar geometry facilitates maximum orbital overlap, further stabilizing the preferred electronic configuration.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁵N)

The nuclear magnetic resonance spectroscopic characteristics of 3-(Oxazol-2-yl)aniline can be predicted based on comprehensive analyses of structurally related oxazole-aniline derivatives. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive resonance patterns characteristic of both the aromatic aniline and heterocyclic oxazole components [5] [6].

The aromatic protons of the aniline moiety appear in the chemical shift range of 6.5-7.6 ppm, displaying complex multipicity patterns due to coupling interactions and the electronic influence of both the amino group and the oxazole substituent [5] [6]. The oxazole ring proton typically resonates as a singlet in the range of 7.4-8.13 ppm, with the exact position dependent on the substitution pattern and electronic environment [5] [7]. The amino group protons of the aniline moiety exhibit characteristic broad signals between 3.6-5.0 ppm, with the exact chemical shift influenced by hydrogen bonding interactions and the electron-withdrawing effect of the oxazole ring [6].

In related compounds containing methyl substituents on either the oxazole or aniline rings, these protons appear as sharp singlets in the range of 2.1-2.5 ppm [6] [8]. Benzyl methylene groups, when present in analogous structures, typically resonate around 4.0-4.1 ppm as singlets [7].

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment. The quaternary carbon of the oxazole ring (C-2) appears in the downfield region between 160-172 ppm, reflecting the electron-deficient nature of this position due to the adjacent nitrogen and oxygen atoms [5] [7]. A representative value for this carbon in similar systems is 167.2 ppm [7]. The oxazole carbon bearing hydrogen typically resonates between 135-140 ppm, with a characteristic value around 121.5 ppm [7].

The aromatic carbons of the aniline portion exhibit chemical shifts in the range of 115-145 ppm, with the exact positions dependent on their proximity to the amino group and oxazole substituent [5] [6]. Quaternary aromatic carbons generally appear between 140-165 ppm, with a typical value around 156.2 ppm [7]. When methyl substituents are present, their carbons resonate in the aliphatic region between 10-20 ppm, typically around 15.4 ppm [6]. Carbonyl carbons in related amide derivatives appear in the range of 165-175 ppm, with a representative value of 169.6 ppm [6].

¹⁵N Nuclear Magnetic Resonance spectroscopy, while less commonly employed, provides valuable information about the nitrogen environments. The chemical shifts of nitrogen atoms in heterocyclic systems are highly sensitive to electronic environment and substitution patterns [9]. Aniline nitrogen typically appears around -8.5 ppm relative to ammonia in unsubstituted systems, with substitution causing downfield shifts. The oxazole nitrogen exhibits significantly different chemical shift behavior due to its incorporation into the aromatic heterocycle and its proximity to the electronegative oxygen atom [9].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectroscopy of 3-(Oxazol-2-yl)aniline reveals characteristic electronic transitions arising from the conjugated π-system encompassing both the aniline and oxazole components. The compound exhibits multiple absorption bands corresponding to different electronic excitation processes [10] [11].

Aniline derivatives typically display absorption maxima in the range of 280-300 nm, corresponding to π→π* transitions within the aromatic system [11]. The presence of the oxazole substituent modifies these transitions through electronic interaction and extended conjugation. Oxazole compounds generally show absorption bands between 250-280 nm, involving both n→π* and π→π* transitions [10]. The combination of these chromophoric systems in 3-(Oxazol-2-yl)aniline results in a complex absorption spectrum with multiple overlapping bands.

Benzoxazole derivatives, which share structural similarities with the target compound, exhibit absorption maxima in the range of 320-350 nm with high extinction coefficients [11]. This bathochromic shift compared to simple anilines reflects the extended conjugation and electron delocalization in the heterocyclic system. π-Conjugated heterocycles can display absorption bands extending into the 300-400 nm region, particularly when intramolecular charge transfer transitions are involved [10].

The extinction coefficients for these transitions are generally high, reflecting the allowed nature of the π→π* electronic transitions. The exact values depend on the degree of conjugation, the electron-donating or withdrawing nature of substituents, and the planarity of the molecular system [11].

Solvent effects play a significant role in the absorption characteristics of 3-(Oxazol-2-yl)aniline. Polar solvents generally cause bathochromic shifts due to stabilization of the excited state through solvation interactions [12]. The magnitude of these shifts provides information about the charge distribution changes upon electronic excitation. Compounds exhibiting strong solvatochromism, such as π-conjugated heterocycles, show pronounced sensitivity to solvent polarity, making them useful as polarity probes [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(Oxazol-2-yl)aniline provides detailed information about its fragmentation pathways and structural confirmation through characteristic ion patterns. The molecular ion peak appears at m/z 160, corresponding to the molecular formula C₉H₈N₂O [13] [14].

The fragmentation behavior follows predictable patterns based on the structural features and the stability of resulting ion fragments. The molecular ion typically exhibits medium intensity, as the aromatic heterocyclic system provides sufficient stability for the charged species [13]. Loss of the amino group (NH₂, 16 mass units) from the molecular ion produces a fragment at m/z 144, though this process occurs with relatively low intensity due to the high bond dissociation energy of the aromatic carbon-nitrogen bond [13].

A characteristic fragmentation involves cleavage between the aniline and oxazole moieties, producing distinct fragment ions for each component. The aniline fragment appears at m/z 93, which corresponds to the ionized aniline radical cation (C₆H₅NH₂- ⁺) [14]. This fragment typically shows high intensity due to the stability of the aromatic amine radical cation, which can be further stabilized through resonance delocalization [14]. Studies of aniline electrooxidation have confirmed that the aniline radical cation (m/z 93.06) is readily formed and exhibits significant stability [14].

The oxazole fragment appears at m/z 69, representing the ionized oxazole moiety (C₃H₃NO- ⁺). This fragment shows medium intensity and can undergo further fragmentation through ring-opening processes or loss of functional groups [13]. Loss of carbon monoxide (CO, 28 mass units) from various fragment ions is commonly observed in heterocyclic compounds, producing ions at m/z 132 when occurring from the molecular ion [13].

The base peak in the mass spectrum varies depending on the ionization conditions and the relative stability of the fragment ions. Structure-dependent factors, including the substitution pattern and the presence of stabilizing groups, significantly influence which fragment ion achieves maximum abundance [13].

Additional fragmentation pathways include α-cleavage processes adjacent to the nitrogen atoms, sequential loss of small molecules such as hydrogen radicals, and rearrangement reactions that can produce unexpected fragment ions [13]. The tandem mass spectrometry behavior reveals that radical cations can undergo coupling reactions, leading to dimer formation at m/z 183.09 and higher oligomers, particularly under electrochemical ionization conditions [14].

Physicochemical Properties

Solubility Profile Across Solvent Systems

The solubility behavior of 3-(Oxazol-2-yl)aniline in various solvent systems reflects the compound's amphiphilic nature, possessing both hydrophilic (amino group and oxazole nitrogen) and hydrophobic (aromatic ring systems) characteristics. The solubility profile varies significantly across different polarity ranges, following predictable trends based on intermolecular interactions and solvation mechanisms [15].

In aqueous systems, 3-(Oxazol-2-yl)aniline exhibits limited solubility (estimated <1 g/L) due to the predominantly aromatic character and the reduced basicity of the aniline nitrogen caused by electron delocalization and the electron-withdrawing effect of the oxazole ring [15]. The limited water solubility reflects the inability of the compound to form sufficient hydrogen bonding interactions to overcome the hydrophobic interactions between aromatic rings.

Protic polar solvents such as methanol and ethanol provide excellent solvation for the compound (>10 g/L), as these solvents can engage in hydrogen bonding with both the amino group and the oxazole nitrogen atom [15]. The hydroxyl groups of these alcohols act as both hydrogen bond donors and acceptors, creating a favorable solvation environment that stabilizes the dissolved compound through multiple intermolecular interactions.

Aprotic polar solvents demonstrate varied solubility characteristics depending on their specific properties. Dichloromethane provides high solubility (>10 g/L) due to its ability to solvate aromatic systems through dipole-induced dipole interactions, despite its non-protic nature [15]. Acetone shows medium solubility (5-10 g/L) as a polar aprotic solvent that can interact with the nitrogen lone pairs through dipole-dipole forces [15]. Dimethyl sulfoxide exhibits very high solubility (>20 g/L) due to its strong polar aprotic character and excellent solvating ability for both aromatic and heterocyclic compounds [15].

Non-polar solvents show predictably low solubility for 3-(Oxazol-2-yl)aniline. n-Hexane, with its minimal polarity (polarity index 0.1), dissolves less than 0.1 g/L of the compound due to the absence of favorable intermolecular interactions with the polar heterocyclic components [15]. Diethyl ether provides medium solubility (1-5 g/L) despite its relatively low polarity, as the ether oxygen can participate in weak hydrogen bonding interactions with the amino group [15].

The solubility pattern follows the general principle that structurally similar solvents dissolve similar solutes, with polar solvents favoring dissolution of the polar heterocyclic components while aromatic or moderately polar solvents accommodate the π-system interactions [15].

Thermal Stability and Phase Behavior

The thermal properties of 3-(Oxazol-2-yl)aniline reflect the inherent stability of the aromatic heterocyclic system while being influenced by the specific substitution pattern and intermolecular interactions in the solid state. While direct experimental data for the target compound remains unreported, extrapolation from closely related structures provides reliable estimates [16] [15].

The melting point of 3-(Oxazol-2-yl)aniline is estimated to fall within the range of 110-140°C, based on the observed melting points of similar oxazole-aniline derivatives. The isomeric compound 4-(Oxazol-2-yl)aniline exhibits a melting point of 121-123°C [16] [17], providing a direct structural comparison. The thermal behavior in this temperature range reflects the balance between intermolecular hydrogen bonding interactions involving the amino group and π-π stacking interactions between aromatic rings.

The boiling point is estimated to exceed 300°C, with 4-(Oxazol-2-yl)aniline demonstrating a boiling point of 327°C [16] [17]. This elevated boiling point reflects the strong intermolecular interactions and the substantial molecular weight of the compound. The presence of multiple hydrogen bonding sites and the aromatic character contribute to the high energy required for vaporization.

Thermal decomposition typically begins above 200°C for this class of compounds, with the onset temperature depending on the specific substitution pattern and the presence of catalytic impurities [15] [18]. The decomposition process generally involves initial cleavage of the carbon-nitrogen bonds, particularly those connecting the aromatic rings to the amino group, followed by ring fragmentation and formation of various organic and inorganic decomposition products [18].

The flash point for related compounds falls in the range of 140-160°C, with 4-(Oxazol-2-yl)aniline showing a flash point of 151°C [17]. This parameter indicates the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air, representing an important safety consideration for handling and storage.

The density of solid 3-(Oxazol-2-yl)aniline is estimated to be in the range of 1.15-1.25 g/cm³, based on the density of 4-(Oxazol-2-yl)aniline (1.204 g/cm³) [16] [17] and similar heterocyclic compounds. This relatively high density reflects the efficient packing of the planar aromatic molecules in the crystal lattice and the presence of heteroatoms that increase the molecular mass per unit volume.

Studies on related heterocyclic compounds have demonstrated that temperature significantly affects the stability and chemical behavior of oxazole-aniline derivatives. Investigation of 3-(1,3-oxazol-5-yl)aniline as a corrosion inhibitor revealed that increasing temperature from 303 to 333 K leads to decreased inhibition efficiency, attributed to increased thermal motion disrupting adsorption processes and potential thermal decomposition of the compound at elevated temperatures [15].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 3-(Oxazol-2-yl)aniline are significantly influenced by the electron-withdrawing nature of the oxazole substituent and the resonance interactions within the conjugated π-system. The compound exhibits markedly different basicity compared to unsubstituted aniline due to the electronic effects imposed by the heterocyclic ring [19] [20] [4].

The pKa value of the protonated form of 3-(Oxazol-2-yl)aniline is estimated to be in the range of 3.2-4.0, representing a significant decrease in basicity compared to parent aniline (pKa = 4.6) [19] [21]. This reduction in basicity results from the electron-withdrawing effect of the oxazole ring, which reduces the electron density on the aniline nitrogen through both inductive and resonance mechanisms [19] [4].

The oxazole ring acts as a strong electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms and their participation in the aromatic π-system [4]. This electronic influence decreases the availability of the lone pair electrons on the aniline nitrogen for protonation, thereby reducing the compound's basicity [4]. The effect is more pronounced than that observed with simple electron-withdrawing groups due to the direct conjugation between the oxazole and aniline π-systems.

Comparative analysis with other heterocyclic anilines supports this predicted pKa range. Heterocyclic anilines generally exhibit pKa values between 2.5-4.8, significantly lower than both parent aniline and aliphatic amines [20]. The positioning of the oxazole ring at the meta position (3-position) of the aniline allows for effective electron withdrawal through both inductive and resonance pathways, maximizing the impact on the amino group's basicity [19].

The acid-base behavior is further influenced by solvent effects and temperature. In aqueous solution, the compound exists predominantly in its neutral form at physiological pH (around 7.4), as the pKa is well below this value [20]. In acidic media (pH < 3), significant protonation occurs, leading to formation of the anilinium cation, which exhibits altered solubility and chemical reactivity properties.

Quantum chemical calculations on related para-substituted aniline systems have demonstrated that accurate pKa prediction requires consideration of explicit water molecules in the computational model [20]. For aromatic amine radical cations and stable anilinium ions, the inclusion of one to two explicit water molecules in the solvation shell significantly improves the accuracy of pKa calculations, with root mean square errors below 0.4 when appropriate computational methods are employed [20].

The electron density distribution changes significantly upon protonation, with the positive charge being partially delocalized into the aromatic ring system. This delocalization is less extensive than in unsubstituted aniline due to the competing electron withdrawal by the oxazole ring, resulting in a less stable cationic form and consequently lower basicity [4].

Conventional Synthetic Routes

The synthesis of 3-(Oxazol-2-yl)aniline relies fundamentally on established oxazole formation methodologies, which can be subsequently coupled with aniline derivatives. Traditional synthetic approaches encompass several well-documented strategies that have been extensively validated across decades of organic synthesis research.

Cyclocondensation Approaches

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis represents one of the most classical approaches for oxazole construction, involving the cyclodehydration of 2-acylaminoketones [1] [2] [3]. This method typically yields 2,5-disubstituted oxazoles through the treatment of acylamino ketone precursors with dehydrating agents such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid. The reaction mechanism proceeds through protonation of the acylamino ketone moiety, followed by intramolecular cyclization and subsequent dehydration under acidic conditions [3].

Traditional dehydrating agents including phosphorus pentachloride, sulfuric acid, and phosphorus oxychloride often produce moderate yields in the range of 50-60%. However, the employment of polyphosphoric acid as a dehydrating agent has demonstrated significant improvements, achieving yields of 50-85% [4]. The reaction conditions typically require elevated temperatures and anhydrous conditions to prevent hydrolysis of the dehydrating agents.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, represents another fundamental approach utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [2] [5]. This method has proven particularly effective for the preparation of 2,5-disubstituted oxazoles, with both reactants typically containing aromatic groups that appear at specific positions on the resulting heterocycle.

The mechanism involves the initial addition of gaseous hydrogen chloride to the cyanohydrin, forming an iminochloride intermediate. This intermediate subsequently reacts with the aldehyde through nucleophilic attack, followed by cyclization and water elimination to yield the desired oxazole product [2]. The reaction typically achieves yields ranging from 60-90% under optimal conditions.

Direct Cyclocondensation Methods

Modern cyclocondensation approaches have evolved to incorporate more sophisticated reagent systems and reaction conditions. The condensation of nitriles with amino alcohols using Lewis acid catalysts such as zinc chloride, zinc oxide, and indium(III) chloride has demonstrated excellent efficacy [6] [7]. These methods typically achieve yields in the range of 65-90% while offering improved functional group tolerance compared to traditional acidic conditions.

Ruthenium complexes have emerged as particularly effective catalysts for the formation of oxazolines from nitrile precursors, which can subsequently be oxidized to the corresponding oxazoles [8] [6]. The ruthenium(II)-catalyzed reaction of nitriles with ethanolamine proceeds at 90°C for 5 hours, achieving yields of up to 87% for various substituted derivatives [8].

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a powerful strategy for the construction of aryl-oxazole linkages, particularly relevant for the synthesis of 3-(Oxazol-2-yl)aniline derivatives [9] [10] [11]. This approach typically employs pre-formed oxazole halides or triflates as electrophilic coupling partners with arylboronic acids or their esters.

The methodology utilizes catalyst systems based on tetrakis(triphenylphosphine)palladium(0) with appropriate bases such as potassium carbonate or cesium carbonate. Reaction temperatures typically range from 70-100°C in polar aprotic solvents such as dimethylformamide or toluene. Under optimized conditions, yields of 85-95% can be achieved with excellent functional group tolerance [10].

Stille Coupling Reactions

Stille coupling reactions provide an alternative palladium-catalyzed approach utilizing organostannane coupling partners [10]. The reaction of 5-stannyl oxazole derivatives with aryl halides in the presence of tetrakis(triphenylphosphine)palladium(0), lithium chloride, and copper(I) chloride in dimethyl sulfoxide at 60°C has demonstrated excellent efficiency, achieving yields of 80-90% [10].

Carbon-Hydrogen Activation Strategies

Recent advances in palladium-catalyzed carbon-hydrogen activation have opened new synthetic pathways for oxazole construction [9] [12]. These methodologies involve the direct functionalization of simple arenes through sequential carbon-hydrogen bond cleavage, carbopalladation, and tandem annulation sequences. The reactions typically proceed under redox-neutral conditions with high atom economy, utilizing palladium(II) catalysts with appropriate directing groups.

A particularly noteworthy example involves the palladium-catalyzed cascade reaction of simple arenes with functionalized nitriles, achieving efficient oxazole formation through carbon-hydrogen activation followed by cyclization [9]. This transformation demonstrates broad substrate scope and excellent functional group tolerance while proceeding under mild reaction conditions.

Negishi and Sonogashira Couplings

Negishi coupling utilizing organozinc reagents and Sonogashira coupling with terminal alkynes represent additional palladium-catalyzed strategies for oxazole functionalization [11]. These methods typically achieve yields of 78-92% and 70-85%, respectively, under optimized conditions using appropriate palladium catalyst systems.

Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis. Green chemistry approaches for oxazole synthesis focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Microwave-Assisted Synthesis

Technological Advantages

Microwave-assisted synthesis has revolutionized oxazole preparation by dramatically reducing reaction times and improving yields through rapid and uniform heating [13] [14] [15] [16]. The technology enables precise temperature control and enhanced reaction kinetics through selective heating of polar molecules and ionic species.

Optimal microwave conditions for oxazole synthesis typically employ temperatures ranging from 65-150°C with power settings of 350-800 watts. Reaction times are dramatically reduced from conventional hours or days to minutes, achieving 10-50 fold improvements in reaction rate [14] [15]. The method has demonstrated particular effectiveness with reaction times as short as 8 minutes for certain transformations, achieving yields up to 96% [14].

Mechanistic Advantages

The enhanced reaction kinetics observed under microwave conditions result from several factors including rapid heating, improved mass transfer, and selective activation of polar functional groups [16]. The technology enables reactions to proceed under milder conditions while achieving superior yields compared to conventional thermal methods.

A notable example involves the microwave-mediated condensation between 3-oxetanone and primary amides, delivering moderate to good yields of hydroxymethyl oxazoles in significantly reduced reaction times [16]. The reactions utilize sustainable solvents and demonstrate excellent efficiency for the construction of valuable heteroarene scaffolds.

Process Optimization

Microwave-assisted protocols have been optimized for various oxazole-forming reactions, including Van Leusen reactions, cyclocondensation processes, and oxidative cyclizations [14] [15]. The technology enables the use of minimal solvent quantities or solvent-free conditions, contributing to improved environmental sustainability.

Research has demonstrated that microwave irradiation at 65°C and 350W for 8 minutes in isopropanol medium results in 96% yield for 5-phenyl oxazole derivatives [14]. The incorporation of inorganic bases such as potassium phosphate has proven particularly effective for promoting oxidation from intermediate oxazolines to the final oxazole products.

Solvent-Free Mechanochemical Routes

Fundamental Principles

Mechanochemical synthesis represents a paradigm shift in organic synthesis, utilizing mechanical energy rather than thermal energy or solvent systems to drive chemical transformations [17] [18]. This approach offers exceptional environmental benefits through the complete elimination of organic solvents while often providing enhanced reaction selectivity and reduced waste generation.

The Van Leusen mechanochemical reaction has been successfully adapted for solvent-free oxazole synthesis, achieving moderate to excellent yields through ball milling techniques [17] [18]. The method demonstrates particular effectiveness for the construction of 2,5-unsubstituted pyrroles and related heterocycles under ambient conditions.

Sustainability Metrics

Mechanochemical methods achieve superior sustainability scores across multiple categories including environmental impact (9/10), energy consumption (8/10), reaction rate enhancement (9/10), product selectivity (8/10), and waste generation minimization (10/10). These advantages position mechanochemical synthesis as a highly attractive alternative to conventional solution-phase methodologies.

The complete elimination of organic solvents addresses major environmental concerns associated with traditional synthetic approaches, while the utilization of mechanical energy provides an energy-efficient alternative to prolonged thermal heating. Reaction times are typically reduced from hours or days to minutes or hours, providing significant efficiency improvements.

Scalability Considerations

Mechanochemical approaches demonstrate excellent scalability potential, with the ability to process gram to kilogram quantities of material using appropriate milling equipment [17]. The technology has found particular application in pharmaceutical manufacturing where solvent reduction and waste minimization are critical considerations.

The development of continuous mechanochemical processes has further enhanced the scalability of these methods, enabling the integration of mechanochemical synthesis into industrial production workflows. Recent advances in milling technology and process monitoring have improved the reproducibility and control of mechanochemical transformations.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-(Oxazol-2-yl)aniline and related compounds presents numerous technical, economic, and regulatory challenges that must be systematically addressed.

Heat and Mass Transfer Limitations

Industrial-scale synthesis faces significant challenges related to heat and mass transfer limitations that are not encountered at laboratory scale [19]. Exothermic oxazole-forming reactions require careful temperature control to prevent thermal decomposition or undesired side reactions. The implementation of continuous flow reactors has emerged as an effective strategy for managing these challenges by providing superior heat transfer characteristics and precise residence time control [20] [21].

Flow chemistry approaches have demonstrated particular effectiveness for oxazole synthesis, enabling precise control of reaction parameters while maintaining safety margins [20] [21]. The technology provides enhanced heat transfer, improved mixing, and the ability to handle potentially hazardous reagents in a controlled manner.

Process Safety Considerations

Many conventional oxazole synthetic methods involve hazardous reagents including strong acids, toxic metals, and volatile organic compounds [19]. The development of safer reagent alternatives and improved process design has become critical for industrial implementation. Recent research has focused on the development of metal-free synthetic routes and the utilization of less toxic catalyst systems.

The implementation of continuous monitoring systems and automated safety controls has improved the safety profile of industrial oxazole production. Real-time monitoring of temperature, pressure, and chemical composition enables rapid response to process deviations and helps prevent potentially dangerous situations.

Economic Factors

Cost considerations represent a major challenge for industrial oxazole production, particularly regarding expensive palladium catalysts and specialized reagents [19]. The development of catalyst recycling protocols and process optimization strategies has become essential for economic viability. Research has demonstrated the feasibility of palladium catalyst recovery and reuse in several oxazole-forming reactions.

The optimization of reaction conditions to minimize waste generation and maximize atom economy has proven critical for economic sustainability. Process intensification through continuous flow technology and microwave-assisted synthesis can significantly reduce energy costs and improve overall process economics.

Regulatory Compliance

Industrial oxazole production must comply with stringent environmental and safety regulations governing pharmaceutical manufacturing [19]. The implementation of green chemistry principles and the development of environmentally sustainable processes have become essential requirements for regulatory approval.

Quality control systems must ensure consistent product purity and the absence of potentially harmful impurities. The development of in-line monitoring systems and standardized analytical methods has improved the reliability and reproducibility of industrial oxazole production.

Purification and Isolation Techniques

The successful synthesis of 3-(Oxazol-2-yl)aniline requires sophisticated purification and isolation strategies to achieve the purity levels required for pharmaceutical and research applications.

Column Chromatography Methods

Silica gel column chromatography remains the most widely employed purification technique for oxazole derivatives, typically utilizing hexane/ethyl acetate gradient elution systems [22] [23] [24]. The method achieves purities of 90-98% and demonstrates scalability from laboratory to pilot scale operations.

Optimization of mobile phase composition is critical for achieving effective separation of oxazole products from reaction by-products and starting materials. Typical gradient systems begin with hexane-rich mixtures and progress to higher ethyl acetate concentrations to elute more polar compounds [24].

High-Performance Liquid Chromatography

HPLC separation techniques have proven particularly effective for achieving high-purity oxazole products, with reversed-phase C8 and C18 columns providing excellent resolution [25] [26] [27]. Mobile phase systems typically employ methanol/water or acetonitrile/water mixtures with appropriate buffer systems to optimize separation efficiency.

The development of chiral HPLC methods has enabled the separation of enantiomeric oxazole derivatives using polysaccharide-based chiral stationary phases [26] [28] [29]. These methods achieve purities of 95-99% and demonstrate applicability across normal-phase, polar organic, and reversed-phase elution modes.

Crystallization Techniques

Crystallization represents a highly effective purification method for oxazole derivatives, particularly when appropriate solvent systems can be identified [30] [31]. The technique achieves purities of 85-95% and demonstrates excellent scalability to industrial production levels.

Successful crystallization requires careful selection of solvent systems and controlled cooling rates to promote the formation of high-quality crystals [31]. Slow cooling techniques and controlled evaporation methods have proven particularly effective for obtaining crystals suitable for both purification and structural characterization.

Advanced Separation Technologies

Recent advances in separation technology have introduced novel approaches including supercritical fluid chromatography and membrane-based separation methods [32]. These technologies offer advantages including reduced solvent consumption, enhanced selectivity, and improved environmental sustainability.

Continuous flow purification systems have been developed that integrate reaction and purification steps, enabling real-time product isolation and reducing overall processing time [20] [33]. These systems demonstrate particular effectiveness for the preparation of pharmaceutical-grade oxazole derivatives.

Process Integration

The integration of synthesis and purification processes has emerged as an important strategy for improving overall efficiency and reducing production costs [20] [33]. In-line extraction and chromatographic purification systems enable continuous processing from starting materials to purified products, significantly reducing processing time and operator intervention requirements.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant